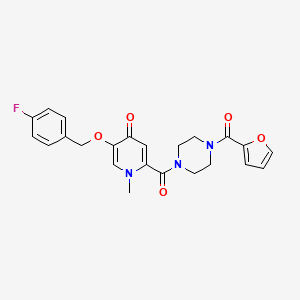
5-((4-fluorobenzyl)oxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-((4-fluorobenzyl)oxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C23H22FN3O5 and its molecular weight is 439.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-((4-fluorobenzyl)oxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A pyridine ring,
- A piperazine moiety,
- A furan carbonyl group,
- A fluorobenzyl ether.
This structural diversity may contribute to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of piperazine have shown promising results in inhibiting cancer cell growth, particularly in models of colorectal and breast cancers. A related compound demonstrated significant inhibition of PARP enzymes, which are crucial for DNA repair mechanisms in cancer cells .
Antimicrobial Activity
Compounds with similar structural characteristics have exhibited antimicrobial properties. For example, pyrrole derivatives have shown effectiveness against various bacterial strains with minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL . The presence of the furan group in our compound may enhance its interaction with microbial targets.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : Similar compounds have been documented to inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : Some studies suggest that piperazine derivatives can induce programmed cell death in cancer cells, enhancing their therapeutic efficacy.
Study 1: Anticancer Efficacy
A study examining a series of piperazine derivatives found that specific modifications led to increased potency against BRCA-deficient cancer cell lines. The compound's ability to inhibit PARP activity was linked to its structural features, particularly the carbonyl groups .
Study 2: Antimicrobial Screening
In a comparative study, various derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications similar to those present in our target compound resulted in significant antibacterial activity, with some exhibiting MIC values comparable to standard antibiotics .
Data Summary
| Activity | Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|---|
| Anticancer | Piperazine derivative (similar structure) | <10 | BRCA-deficient breast cancer |
| Antibacterial | Pyrrole derivative | 3.12 - 12.5 | Staphylococcus aureus |
| Antifungal | Cinnoline derivative | 12.5 - 50 | Candida albicans |
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O5/c1-25-14-21(32-15-16-4-6-17(24)7-5-16)19(28)13-18(25)22(29)26-8-10-27(11-9-26)23(30)20-3-2-12-31-20/h2-7,12-14H,8-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCWBKMCYZIFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














